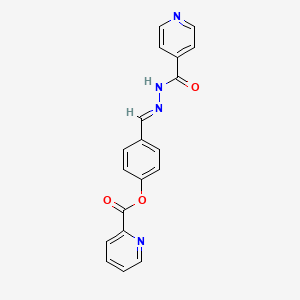

(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, the catalytic protodeboronation of pinacol boronic esters is a method that could potentially be used in its synthesis . Pinacol boronic esters are highly valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure analysis of this compound could be determined using techniques such as X-ray crystallography . This technique has long been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis

The understanding of electrical discharge plasma formed either directly in liquid water or in a gas phase that contacts the liquid is important for many scientific and engineering topics . This process of converting electrical energy into useful chemical species could be relevant to the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by various factors . For example, Pezizomycetes is related to almost all soil physical and chemical properties, and has a significant positive correlation with SOC .Applications De Recherche Scientifique

Antitumor Agents

One of the significant applications of related compounds is in the development of potential antitumor agents. For instance, 2-formyl-4-(m-amino)phenylpyridine thiosemicarbazone (4-APPT), synthesized from similar compounds, has shown potent antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal et al., 1975).

Biotransformations in Rats

Another area of research is the biotransformations of γ-Picoline, a related compound used in the manufacture of isonicotinic acid and derivatives like isoniazid (Nguyen et al., 1988). This study provides insight into the metabolic pathways and potential toxicological aspects of compounds structurally similar to (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate.

Catalytic Behavior in Oxidation Reactions

Research into the catalytic behavior of compounds in the oxidation of picolines is another important area. Studies such as the selective oxidation of picolines using CrV0.95P0.05O4 as a catalyst (Takehira et al., 2004) can provide valuable insights into the potential catalytic applications of related compounds.

Synthesis and Characterization for Organic Electronics

The synthesis and characterization of complexes with picolinic acid for applications in organic light-emitting diodes (OLEDs) and other electronic devices is another research area. For example, studies on blue-emitting Ir(III) complexes with multi-functional ancillary ligands (Cho et al., 2014) are relevant for understanding how compounds like (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate can be utilized in advanced material science.

Analytical Applications

The use of related compounds in analytical chemistry, such as the development of new radioligands for studying enzyme inhibitors, is also significant. For instance, the development of [(3)H]2-amino-4-picoline as a radioligand to measure the binding of compounds to human nitric oxide synthase isoenzymes (Boer et al., 2000) provides a template for similar research involving (E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate.

Orientations Futures

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that has gained great attention in recent years as a new therapy for cancer treatment . The future research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .

Propriétés

IUPAC Name |

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-18(15-8-11-20-12-9-15)23-22-13-14-4-6-16(7-5-14)26-19(25)17-3-1-2-10-21-17/h1-13H,(H,23,24)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWBNBRBSKVAGL-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-isonicotinoylhydrazono)methyl)phenyl picolinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2739009.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2739013.png)

![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2739014.png)

![ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2739017.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2739024.png)